molecular formula C13H12N6O2 B1228253 N-(6-methoxy-3-pyridinyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

N-(6-methoxy-3-pyridinyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No. B1228253
M. Wt: 284.27 g/mol
InChI Key: QYJHYXLNEVHFPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-methoxy-3-pyridinyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a member of triazolopyrimidines.

Scientific Research Applications

Herbicidal Activity

Compounds related to N-(6-methoxy-3-pyridinyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide, such as substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamides, have been found to possess significant herbicidal activity on a wide range of vegetation at low application rates. This suggests potential use in agriculture for weed control and management of unwanted plant growth (Moran, 2003).

Synthesis and Structural Rearrangements

Studies on the synthesis and structural rearrangements of triazolo[4,3-a]pyrimidines, closely related to the chemical , have been conducted. These investigations reveal insights into the reaction mechanisms and structural transformations of such compounds, which are significant for the development of new chemical entities (Lashmanova et al., 2019).

Chemical Synthesis

Research into the chemical synthesis of triazolopyrimidines, including variants similar to N-(6-methoxy-3-pyridinyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide, has been extensive. These studies focus on the development of novel synthetic routes and the exploration of chemical properties and reactions (Potapov et al., 2012).

Antiproliferative Agents

Research on derivatives of [1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide, including studies on their synthesis and potential as antiproliferative agents, suggests applications in the development of new anticancer drugs. These compounds have been shown to inhibit cancer cell growth, indicating their potential in pharmaceutical research (Huo et al., 2021).

Antimicrobial and Antibacterial Activity

Some derivatives of [1,2,4]triazolo[1,5-a]pyrimidine have been evaluated for their antimicrobial and antibacterial activity, showcasing their potential in the development of new antimicrobial agents. This research highlights the versatility of these compounds in various biomedical applications (Chauhan & Ram, 2019).

properties

Product Name

N-(6-methoxy-3-pyridinyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

Molecular Formula

C13H12N6O2

Molecular Weight

284.27 g/mol

IUPAC Name

N-(6-methoxypyridin-3-yl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C13H12N6O2/c1-8-5-6-14-13-17-11(18-19(8)13)12(20)16-9-3-4-10(21-2)15-7-9/h3-7H,1-2H3,(H,16,20)

InChI Key

QYJHYXLNEVHFPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=NC2=NC(=NN12)C(=O)NC3=CN=C(C=C3)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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